

# Technical Support Center: Enhancing the Selectivity of Triazolopyrazine Kinase Inhibitors

**Author:** BenchChem Technical Support Team. **Date:** January 2026

| <b>Compound of Interest</b> |                                               |
|-----------------------------|-----------------------------------------------|
| Compound Name:              | 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
| Cat. No.:                   | B1499372                                      |

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter while working to enhance the selectivity of triazolopyrazine kinase inhibitors. The information herein is structured to provide not just procedural steps, but also the underlying scientific principles to empower your experimental design and interpretation.

## Frequently Asked Questions (FAQs)

### Q1: Why is achieving high selectivity for triazolopyrazine kinase inhibitors so challenging?

A1: The primary challenge stems from the highly conserved nature of the ATP-binding pocket across the human kinome, which consists of over 500 kinases.<sup>[1]</sup> Most kinase inhibitors, including many based on the triazolopyrazine scaffold, are designed to be ATP-competitive.<sup>[2]</sup> <sup>[3]</sup> This means they target the same site as the endogenous ATP molecule. The structural similarity of this pocket among different kinases makes it difficult to design a small molecule that binds with high affinity to the intended target without also binding to numerous "off-target" kinases.<sup>[2][4]</sup> This cross-reactivity can lead to undesirable side effects and limit the therapeutic potential of the inhibitor.<sup>[2]</sup>

## Q2: What are the main strategic pillars for improving the selectivity of a triazolopyrazine kinase inhibitor?

A2: Enhancing selectivity is a multi-faceted endeavor that can be approached from several angles. The key strategies include:

- Structure-Based Drug Design (SBDD): Exploiting subtle differences in the amino acid composition of the ATP-binding site and surrounding regions.[5][6]
- Targeting Specific Kinase Conformations: Designing inhibitors that bind to inactive or unique conformational states of the target kinase.[7][8]
- Allosteric Inhibition: Developing inhibitors that bind to sites other than the conserved ATP pocket, which tend to be more structurally diverse.[4][9][10]
- Covalent Inhibition: Designing inhibitors that form a permanent covalent bond with a non-conserved residue, often a cysteine, near the active site.[1][11][12]
- Fragment-Based Drug Discovery (FBDD): Building potent and selective inhibitors by identifying and linking small, low-affinity fragments that bind to different subpockets of the kinase.[13][14][15]

## Q3: How can I begin to assess the selectivity profile of my lead triazolopyrazine compound?

A3: A tiered approach is often the most efficient.[16]

- Initial Broad Screening: Screen your compound at a single, relatively high concentration (e.g., 1-10  $\mu$ M) against a large panel of kinases (kinome profiling). This will provide a broad overview of its on- and off-target activities.[16]
- Dose-Response Confirmation: For any kinases that show significant inhibition in the initial screen (e.g., >70% inhibition), perform a full dose-response curve to determine the IC50 value. A 10-point curve is ideal for accuracy.[16]
- Cellular Target Engagement: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that your inhibitor binds to the intended target in a more physiologically

relevant cellular environment.[\[17\]](#)[\[18\]](#)[\[19\]](#)

## Troubleshooting Guides

### Issue 1: My kinase scan reveals significant off-target activity for my triazolopyrazine inhibitor. How can I improve its selectivity?

Question: My lead compound is potent against my target kinase, but it also inhibits several other kinases with similar potency. What are my next steps?

Answer: This is a common challenge. Here's a systematic approach to troubleshoot and enhance selectivity:

Step 1: Analyze the Structural Basis of Promiscuity.

- Why: Understanding why your inhibitor binds to off-targets is crucial for rational redesign.
- How:
  - Obtain or model the crystal structures of your lead compound bound to both your on-target and key off-target kinases.
  - Compare the binding modes. Pay close attention to the specific amino acid residues your compound interacts with in each kinase.
  - Identify differences in the ATP-binding pockets. Even minor variations can be exploited.[\[5\]](#)[\[8\]](#)

Step 2: Exploit the "Gatekeeper" Residue.

- Why: The gatekeeper residue is a key determinant of inhibitor selectivity as it controls access to a deep hydrophobic pocket within the ATP-binding site.[\[20\]](#)[\[21\]](#)[\[22\]](#) Kinases with small gatekeeper residues (like threonine, valine, or alanine) can accommodate bulky inhibitor substituents that will sterically clash with kinases possessing larger gatekeeper residues (like methionine, leucine, or phenylalanine).[\[1\]](#)[\[23\]](#)

- How:
  - Determine the gatekeeper residue for your target and major off-target kinases.
  - If your target has a small gatekeeper and the off-targets have large ones, introduce a bulky chemical group to your triazolopyrazine scaffold that is directed towards this residue. This can disfavor binding to the off-target kinases.[\[1\]](#)

#### Step 3: Target the DFG Motif Conformation.

- Why: Kinase inhibitors can be classified based on the conformation of the Asp-Phe-Gly (DFG) motif at the start of the activation loop. Type II inhibitors bind to the "DFG-out" conformation, where the activation loop is in an inactive state. This conformation is generally less conserved than the active "DFG-in" state, offering an opportunity for enhanced selectivity.[\[24\]](#)
- How:
  - Modify your inhibitor to extend into the pocket exposed in the DFG-out conformation. This often involves adding a moiety that can form a hydrogen bond with the backbone of the DFG motif.
  - Computational modeling and molecular dynamics simulations can help predict which modifications will favor binding to the DFG-out state of your target kinase.[\[25\]](#)

## Issue 2: My inhibitor is selective in biochemical assays but loses selectivity in cellular assays.

Question: My triazolopyrazine compound has a clean profile in a recombinant kinase panel, but when I test it in cells, I see phenotypes suggesting off-target effects. What's going on?

Answer: This discrepancy often points to differences between the simplified biochemical environment and the complexity of a living cell. Here's how to investigate:

#### Step 1: Confirm Cellular Target Engagement.

- Why: You need to verify that your compound is binding to your intended target within the cell at the concentrations you are using.
- How:
  - Cellular Thermal Shift Assay (CETSA): This is a powerful technique to measure target engagement in intact cells or cell lysates.[17][18] A positive result shows that your compound stabilizes the target protein against heat-induced denaturation.[19]
  - Workflow:
    - Treat cells with your inhibitor or a vehicle control.
    - Heat the cells across a range of temperatures.
    - Lyse the cells and separate soluble from aggregated proteins.
    - Quantify the amount of soluble target protein at each temperature (e.g., by Western blot or mass spectrometry).
    - A shift in the melting curve to a higher temperature in the presence of your inhibitor indicates target engagement.[19]

## Step 2: Investigate Cellular Metabolism and Transport.

- Why: Your parent compound could be metabolized into a less selective species within the cell. Alternatively, differences in cell permeability and efflux pump activity can lead to varying intracellular concentrations of the inhibitor, affecting its apparent selectivity.
- How:
  - Metabolite Identification: Use LC-MS/MS to analyze cell lysates after treatment with your inhibitor to identify any major metabolites. Test these metabolites for their own kinase selectivity profiles.
  - Permeability Assays: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the passive diffusion of your compound across a lipid membrane.

### Step 3: Employ Unbiased Proteomics to Identify Off-Targets.

- Why: If you can't pinpoint the off-target through hypothesis-driven approaches, an unbiased screen can reveal unexpected interactions.
- How:
  - CETSA with Mass Spectrometry (CETSA-MS): This proteome-wide approach can identify which proteins are stabilized by your compound in an unbiased manner, revealing both on- and off-targets.[18]
  - Inhibitor Affinity Chromatography: Immobilize your inhibitor on a solid support and use it to "pull down" binding partners from a cell lysate.[26] These binding proteins can then be identified by mass spectrometry.

## Visualizations and Protocols

### Diagram: Strategies for Enhancing Kinase Inhibitor Selectivity



[Click to download full resolution via product page](#)

Caption: Key medicinal chemistry strategies to improve the selectivity of kinase inhibitors.

## Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for assessing the target engagement of your triazolopyrazine inhibitor in a cellular context.

### Materials:

- Cell line of interest
- Complete cell culture medium
- Triazolopyrazine inhibitor stock solution (in DMSO)
- Vehicle control (DMSO)
- Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
- PCR tubes or 96-well PCR plate
- Thermal cycler
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Centrifuge
- Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer)

### Methodology:

- Cell Culture and Treatment:
  - Culture your cells to ~80-90% confluence.
  - Harvest and resuspend the cells in fresh culture medium at a desired density.

- Aliquot the cell suspension. Treat with your inhibitor at various concentrations or with the vehicle control. Incubate under normal culture conditions for a specified time (e.g., 1-2 hours).
- Heat Challenge:
  - Transfer the treated cell suspensions into PCR tubes or a 96-well PCR plate.
  - Place the tubes/plate in a thermal cycler.
  - Apply a temperature gradient for a set time (e.g., 3 minutes). A typical gradient might range from 37°C to 67°C in 2-3°C increments. Include a 37°C control that is not heated further.
- Cell Lysis and Protein Extraction:
  - Immediately after the heat challenge, lyse the cells. This can be done by adding lysis buffer followed by freeze-thaw cycles or sonication.
  - Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
- Analysis of Soluble Fraction:
  - Carefully collect the supernatant, which contains the soluble proteins.
  - Quantify the amount of your target protein in the supernatant for each temperature point and treatment condition.
    - For Western Blotting: Run equal amounts of total protein on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody specific to your target kinase.
    - For Mass Spectrometry (CETSA-MS): Prepare samples for proteomic analysis according to established protocols.
- Data Analysis:

- For each treatment condition, plot the relative amount of soluble target protein as a function of temperature.
- Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
- A positive "thermal shift" (an increase in Tm) in the inhibitor-treated samples compared to the vehicle control indicates that the inhibitor has bound to and stabilized the target protein.

## Data Presentation: Example Kinase Selectivity Profile

The following table illustrates how to present selectivity data for a hypothetical triazolopyrazine inhibitor, "TPZ-101."

| Kinase Target           | IC50 (nM) of TPZ-101 | Gatekeeper Residue | DFG Motif Conformation Targeted | Notes                                                                |
|-------------------------|----------------------|--------------------|---------------------------------|----------------------------------------------------------------------|
| On-Target:<br>Kinase A  | 5                    | Thr                | DFG-out                         | High Potency and Selectivity                                         |
| Off-Target:<br>Kinase B | 550                  | Met                | DFG-in                          | >100-fold selectivity over Kinase B                                  |
| Off-Target:<br>Kinase C | >10,000              | Phe                | DFG-in                          | Negligible activity                                                  |
| Off-Target:<br>Kinase D | 85                   | Thr                | DFG-out                         | Structurally similar to Kinase A; potential for further optimization |

## References

- Zhou, T., Georgeon, S., & Hantschel, O. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge.

- Sawa, M. (2008). Strategies for the design of selective protein kinase inhibitors. *Mini reviews in medicinal chemistry*, 8(12), 1291–1297. [\[Link\]](#)
- Mortenson, P. N., Berdini, V., & O'Reilly, M. (2014). Fragment-based approaches to the discovery of kinase inhibitors. *Methods in enzymology*, 548, 299–329. [\[Link\]](#)
- Zhao, H., et al. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. *Trends in Pharmacological Sciences*, 42(7), 551-565. [\[Link\]](#)
- Robers, M. B., et al. (2015). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. *ACS Chemical Biology*, 10(1), 22-31. [\[Link\]](#)
- Davies, T. G., Woodhead, S. J., & Collins, I. (2009). Fragment-based discovery of inhibitors of protein kinase B. *Current topics in medicinal chemistry*, 9(18), 1705–1717. [\[Link\]](#)
- Rajavel, S., et al. (2019). Allosteric Small-Molecule Serine/Threonine Kinase Inhibitors. *Methods in Molecular Biology*, 2070, 203-228. [\[Link\]](#)
- Chodera, J. D., & Mobley, D. L. (2016). Kinase inhibitor selectivity and design. Chodera lab // MSKCC. [\[Link\]](#)
- Uhlenbrock, N., et al. (2021). Structure-Based Design of Selective Salt-Inducible Kinase Inhibitors. *Journal of Medicinal Chemistry*, 64(13), 9112-9130. [\[Link\]](#)
- Fabbro, D., et al. (2012). Structural approaches to obtain kinase selectivity. *Current pharmaceutical design*, 18(20), 2946-2956. [\[Link\]](#)
- Wei, S., et al. (2021). Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors. *Mini Reviews in Medicinal Chemistry*, 21(8), 991-1003. [\[Link\]](#)
- Norman, R. A., et al. (2017). Structure Based Design of Potent Selective Inhibitors of Protein Kinase D1 (PKD1). *ACS Medicinal Chemistry Letters*, 8(11), 1168-1173. [\[Link\]](#)
- Wei, S., Zhao, T., Wang, J., & Zhai, X. (2021). Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors. *Mini Reviews in Medicinal Chemistry*, 21(8), 991-1003. [\[Link\]](#)
- Uhlenbrock, N., et al. (2021). Structure-Based Design of Selective Salt-Inducible Kinase Inhibitors. *Journal of Medicinal Chemistry*, 64(13), 9112-9130. [\[Link\]](#)
- Wylie, A. A., & Schoepfer, J. (2018). The promise of allosteric kinase inhibition. *Blood*, 132(19), 2001-2009. [\[Link\]](#)
- ResearchGate. (n.d.).
- Anew, J. A., et al. (2018). Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. *Neuro-Oncology*, 20(3), 309-321. [\[Link\]](#)
- Mortenson, P. N., Berdini, V., & O'Reilly, M. (2014). Fragment-based approaches to the discovery of kinase inhibitors. *Methods in Enzymology*, 548, 299-329. [\[Link\]](#)
- Scapin, G. (2006). Protein kinase inhibition: different approaches to selective inhibitor design. *Current drug targets*, 7(11), 1443–1454. [\[Link\]](#)
- ResearchGate. (n.d.).

- Wang, T., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. *Frontiers in Molecular Biosciences*, 7, 132. [\[Link\]](#)
- Kung, A. L., & Shokat, K. M. (2005). Targeting the gatekeeper residue in phosphoinositide 3-kinases. *Bioorganic & medicinal chemistry*, 13(10), 3447–3452. [\[Link\]](#)
- Luo, Y. (2005). Selectivity assessment of kinase inhibitors: strategies and challenges. *Current opinion in molecular therapeutics*, 7(3), 251–255. [\[Link\]](#)
- Dolmatch, B. L., et al. (2021). Structure-Based Design of Potent Selective Nanomolar Type-II Inhibitors of Glycogen Synthase Kinase-3 $\beta$ . *Journal of Medicinal Chemistry*, 64(4), 1984–2001. [\[Link\]](#)
- Nussinov, R., & Zhang, M. (2023). Strategy toward Kinase-Selective Drug Discovery.
- Vogt, M., & Bajorath, J. (2022). Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. *Molecules*, 27(2), 488. [\[Link\]](#)
- Vogt, M., & Bajorath, J. (2022). Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. *Molecules*, 27(2), 488. [\[Link\]](#)
- Carlson, H. A. (2010). Rational Approaches to Improving Selectivity in Drug Design. *Journal of Medicinal Chemistry*, 53(13), 4837-4852. [\[Link\]](#)
- Ward, R. A., & Goldberg, F. W. (Eds.). (2018). *Kinase Drug Discovery: Modern Approaches*. Royal Society of Chemistry. [\[Link\]](#)
- Wu, P., Dinér, P., & Bunch, L. (2018). The Screening and Design of Allosteric Kinase Inhibitors. In *Kinase Drug Discovery: Modern Approaches* (pp. 34-60). Royal Society of Chemistry. [\[Link\]](#)
- Zhang, T., et al. (2020). The design and development of covalent protein-protein interaction inhibitors for cancer treatment. *Acta Pharmaceutica Sinica B*, 10(3), 404-420. [\[Link\]](#)
- Shinymol, et al. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances.
- Bradshaw, J. M., et al. (2013). Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors. *Journal of the American Chemical Society*, 135(14), 5298-5301. [\[Link\]](#)
- Zhang, J., et al. (2013). The ins and outs of selective kinase inhibitor development. *Nature Chemical Biology*, 9(1), 31-37. [\[Link\]](#)
- Elgawish, M. S., et al. (2023). Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects. *RSC Medicinal Chemistry*, 14(11), 2095-2122. [\[Link\]](#)
- Shokat, K. M. (2022). Reactivity-Based Chemical-Genetic Study of Protein Kinases. *RSC Medicinal Chemistry*, 13(4), 398-411. [\[Link\]](#)
- van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. *British Journal of Pharmacology*, 166(2), 400-411. [\[Link\]](#)
- Nussinov, R., & Zhang, M. (2023). Strategy toward Kinase-Selective Drug Discovery.

- Chaikuad, A., et al. (2020). DFG-1 Residue Controls Inhibitor Binding Mode and Affinity, Providing a Basis for Rational Design of Kinase Inhibitor Selectivity. *ACS Chemical Biology*, 15(9), 2415-2424. [\[Link\]](#)
- Al-Jubair, K., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). *Journal of Enzyme Inhibition and Medicinal Chemistry*, 39(1), 2305886. [\[Link\]](#)
- Pelago Bioscience. (n.d.). CETSA Selectivity Profiling: Powerful Drug Discovery Insights. [\[Link\]](#)
- Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[2][5][14]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. *Frontiers in Chemistry*, 10, 876891. [\[Link\]](#)
- Franzini, M., et al. (2013). Triazolopyridazine LRRK2 kinase inhibitors. *Bioorganic & medicinal chemistry letters*, 23(7), 1967–1973. [\[Link\]](#)
- Bantscheff, M., et al. (2007). Kinase selectivity profiling by inhibitor affinity chromatography. *Current drug discovery technologies*, 4(2), 81-91. [\[Link\]](#)
- Uchimura, K., et al. (2015). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. *Journal of bioscience and bioengineering*, 119(5), 517–523. [\[Link\]](#)
- Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. [\[Link\]](#)
- Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[2][5][14]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. *Frontiers in Chemistry*, 10, 876891. [\[Link\]](#)
- Almqvist, H., et al. (2019). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. *ACS Chemical Biology*, 14(7), 1434-1441. [\[Link\]](#)
- Al-Jubair, K., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). *Journal of Enzyme Inhibition and Medicinal Chemistry*, 39(1), 2305886. [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [tandfonline.com](https://tandfonline.com) [[tandfonline.com](https://tandfonline.com)]

- 2. Strategies for the design of selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Small-Molecule Serine/Threonine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Structural approaches to obtain kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fragment-based discovery of inhibitors of protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pelagobio.com [pelagobio.com]
- 18. pelagobio.com [pelagobio.com]
- 19. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 22. pubs.rsc.org [pubs.rsc.org]

- 23. Targeting the gatekeeper residue in phosphoinositide 3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 25. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 26. Kinase selectivity profiling by inhibitor affinity chromatography | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Technical Support Center: Enhancing the Selectivity of Triazolopyrazine Kinase Inhibitors]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1499372#strategies-to-enhance-the-selectivity-of-triazolopyrazine-kinase-inhibitors>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)